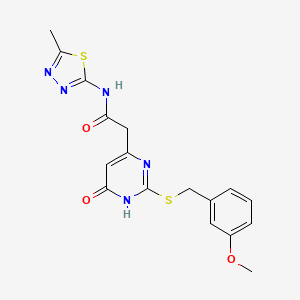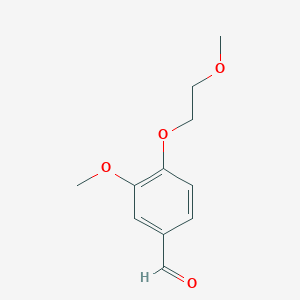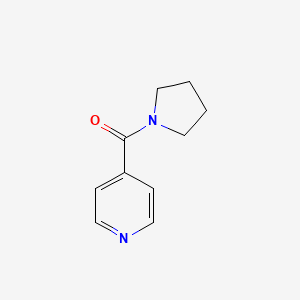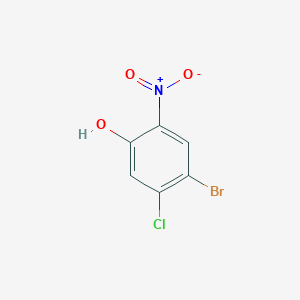
4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, an ethoxy group, and a benzoxazepine core
Preparation Methods
The synthesis of 4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminophenol and an ethoxy-substituted benzaldehyde under acidic conditions.
Introduction of the bromo and fluoro substituents: This step involves the bromination and fluorination of the phenyl ring, which can be carried out using reagents such as bromine and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Final assembly: The final step involves coupling the substituted phenyl ring with the benzoxazepine core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazepine core, to form different oxidation states.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzoxazepine core.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The presence of the bromo and fluoro substituents may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-bromo-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include other benzoxazepines with different substituents on the phenyl ring. For example:
4-(4-chloro-2-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-bromo-2-methylphenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-9-ethoxy-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-2-22-15-5-3-4-11-9-20(16(21)10-23-17(11)15)14-7-6-12(18)8-13(14)19/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMOAYHAAZXKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)

![N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2576677.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)
![6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2576683.png)


![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2576689.png)

